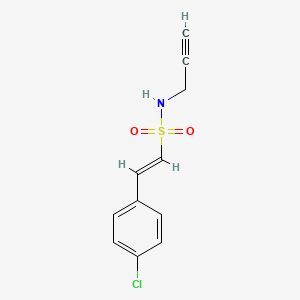![molecular formula C14H20N2O3 B7645637 (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide, also known as SMT C1100, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrrolidine derivative that has shown promising results in preclinical studies as a treatment for various diseases. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. For instance, the compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase and carbonic anhydrase. It has also been found to modulate the expression of various genes involved in cancer cell growth and survival, inflammation, and neurodegeneration. Moreover, this compound has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity. The compound has been found to have a low toxicity profile and can be easily synthesized using different methods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
Several future directions can be explored to further investigate the therapeutic potential of (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide. For instance, more studies are needed to elucidate the compound's mechanism of action and its effects on various signaling pathways. Moreover, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to optimize its therapeutic efficacy. Additionally, more preclinical and clinical studies are needed to evaluate the compound's safety and efficacy in treating various diseases.
Métodos De Síntesis
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-methoxyphenol with ethyl chloroacetate in the presence of sodium hydride to obtain ethyl 2-(2-methoxyphenoxy)acetate. The resulting compound is then reacted with pyrrolidine-2-carboxylic acid in the presence of triethylamine to obtain this compound.
Aplicaciones Científicas De Investigación
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a treatment for various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Moreover, this compound has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-6-2-3-7-13(12)19-10-9-16-14(17)11-5-4-8-15-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNXEDHYDXWCMD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC(=O)[C@@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)
![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)
![(2S)-N-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645606.png)


![2-chloro-N-[2-(2-chloro-5-methylphenoxy)ethyl]acetamide](/img/structure/B7645626.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)